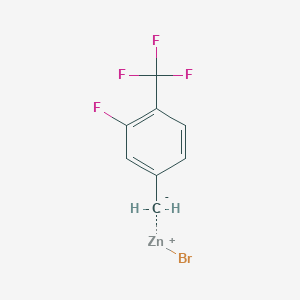
(3-Fluoro-4-(trifluoromethyl)benZyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound features a benzyl group substituted with fluorine and trifluoromethyl groups, bonded to zinc bromide. The presence of tetrahydrofuran as a solvent stabilizes the organozinc compound, making it suitable for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (3-fluoro-4-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(3-fluoro-4-(trifluoromethyl)benzyl) bromide+Zn→(3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Typical reagents include alkyl halides or aryl halides, and the reactions are often carried out in polar aprotic solvents like THF.
Coupling reactions: Palladium or nickel catalysts are frequently used, along with bases like potassium carbonate or sodium hydroxide, under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and the coupling partner.
科学研究应用
(3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It plays a role in the development of new drugs, particularly those requiring specific fluorinated motifs.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the transfer of the benzyl group to an electrophilic substrate. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used.
相似化合物的比较
Similar Compounds
- (3-fluoro-4-(trifluoromethyl)phenyl)zinc bromide
- (4-fluoro-3-(trifluoromethyl)benzyl)zinc chloride
- (3-chloro-4-(trifluoromethyl)benzyl)zinc bromide
Uniqueness
(3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in selective organic transformations.
属性
IUPAC Name |
bromozinc(1+);2-fluoro-4-methanidyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4.BrH.Zn/c1-5-2-3-6(7(9)4-5)8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLVZJIXSHLCEK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1)C(F)(F)F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

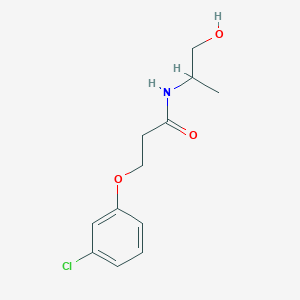
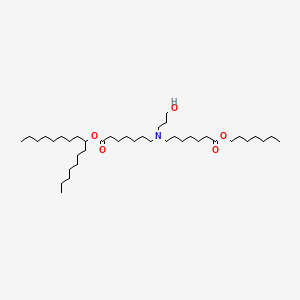
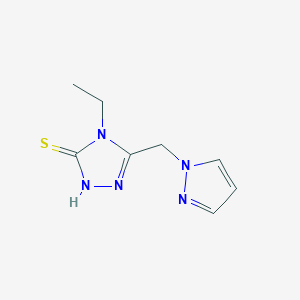
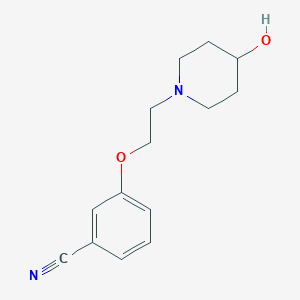
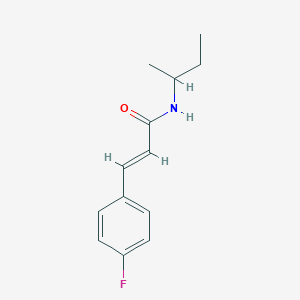
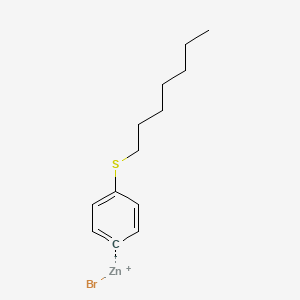
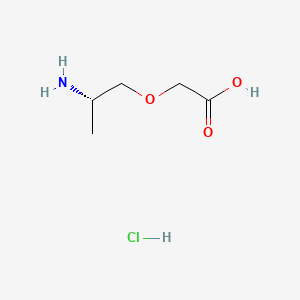

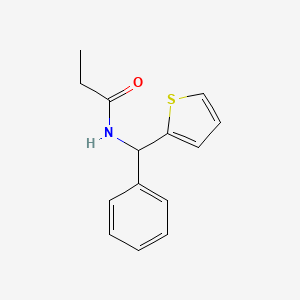
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)
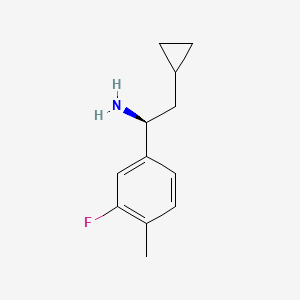
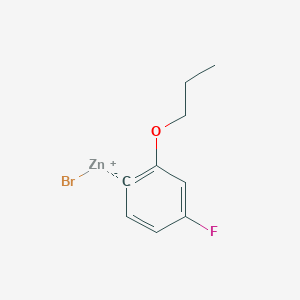
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
